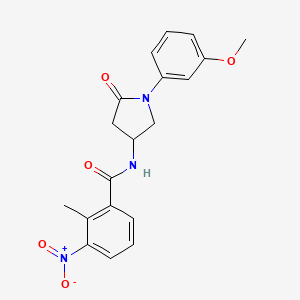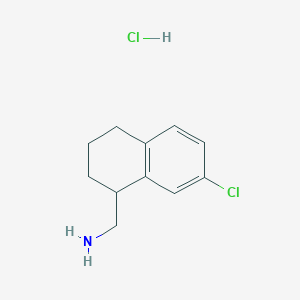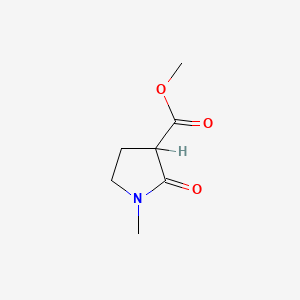![molecular formula C24H19NO6 B2826765 3-(2-Methoxyphenyl)-2-methyl-7-[(4-nitrophenyl)methoxy]chromen-4-one CAS No. 610751-09-2](/img/structure/B2826765.png)
3-(2-Methoxyphenyl)-2-methyl-7-[(4-nitrophenyl)methoxy]chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of chromen-4-one . Chromen-4-one derivatives are a significant structural entity that belongs to the class of oxygen-containing heterocycles . They act as a major building block in a large class of medicinal compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, chromen-4-one derivatives have been synthesized for various purposes . For instance, a simple synchronous fluorescent chemosensor 3-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one (3-HC) has been synthesized for the selective analysis of Al 3+ .Wissenschaftliche Forschungsanwendungen
Catalysis in Organic Synthesis
3-(2-Methoxyphenyl)-2-methyl-7-[(4-nitrophenyl)methoxy]chromen-4-one and its derivatives have been utilized as catalysts in organic synthesis. For instance, in the synthesis of Warfarin and its analogues, novel polystyrene-supported catalysts were tested in the Michael additions of 4-hydroxycoumarin to α,β-unsaturated ketones. This synthesis produced high to quantitative conversion yields, demonstrating the catalyst's effectiveness in organic reactions and its potential for reuse (Alonzi et al., 2014).
Antibacterial Properties
Compounds related to 3-(2-Methoxyphenyl)-2-methyl-7-[(4-nitrophenyl)methoxy]chromen-4-one have shown significant antibacterial properties. For instance, derivatives of 4-hydroxy-chromen-2-one were synthesized and exhibited high levels of antibacterial activity against strains such as Staphylococcus aureus, E. coli, and Bacillus cereus. The antibacterial activity of these compounds, characterized using advanced instrumental methods of analysis, suggests their potential in medicinal chemistry and drug design (Behrami & Dobroshi, 2019).
Crystal Structure and Molecular Conformation
The molecular structure of related compounds provides insights into their physical and chemical properties. For instance, the crystal structure of 4-(4-methoxyphenyl)-7,7-dimethyl-2-methylamino-3-nitro-7,8-dihydro-4H-chromen-5(6H)-one revealed that the six-membered carbocyclic ring adopts an envelope conformation, while the pyran ring maintains a flat-boat conformation. Such detailed understanding of molecular conformation is crucial in the design and development of new compounds with desired properties (Inglebert et al., 2014).
Colorimetric Sensing and Molecular Recognition
Derivatives of 3-(2-Methoxyphenyl)-2-methyl-7-[(4-nitrophenyl)methoxy]chromen-4-one have been used in the development of chemo-sensors for the selective colorimetric detection of ions like Cu2+ in aqueous solutions. These sensors show promise for practical applications, including environmental monitoring and the development of test strips for detecting specific ions in various settings (Jo et al., 2014).
Photophysical Properties
The photophysical properties of certain derivatives make them suitable for applications in fluorescence sensing and imaging. For instance, the unique fluorescence properties of a related compound, 8-methoxy-4-methyl-2H-benzo[g]chromen-2-one, show strong fluorescence in protic solvents, making it applicable in developing new fluorogenic sensors (Uchiyama et al., 2006).
Phototransformation and Chemical Synthesis
The compound and its derivatives have been studied for their behavior under phototransformation, demonstrating their potential in the synthesis of complex molecules with unique structures. For example, the phototransformation of certain chromenones resulted in the production of compounds with an exotic tetracyclic scaffold, indicating their utility in advanced organic synthesis and material science (Khanna et al., 2015).
Eigenschaften
IUPAC Name |
3-(2-methoxyphenyl)-2-methyl-7-[(4-nitrophenyl)methoxy]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO6/c1-15-23(19-5-3-4-6-21(19)29-2)24(26)20-12-11-18(13-22(20)31-15)30-14-16-7-9-17(10-8-16)25(27)28/h3-13H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVCGAVGNPWXEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxyphenyl)-2-methyl-7-[(4-nitrophenyl)methoxy]chromen-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(Oxiran-2-ylmethoxy)phenyl]-1,3-thiazole](/img/structure/B2826685.png)
![3-(3,4-Dimethylphenyl)-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2826687.png)
![2-[(4,4-Difluorocyclohexyl)oxy]-1,3-thiazole](/img/structure/B2826689.png)
![7-(4-Cyclohexylpiperazin-1-yl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2826691.png)



![1,3-Dibromo-6-chloroimidazo[1,5-a]pyridine](/img/structure/B2826698.png)


![1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperidine-4-carboxamide](/img/structure/B2826703.png)
![N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2826705.png)